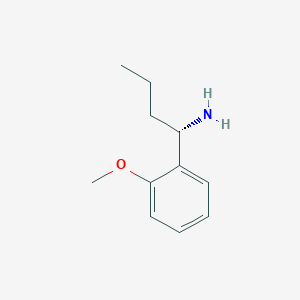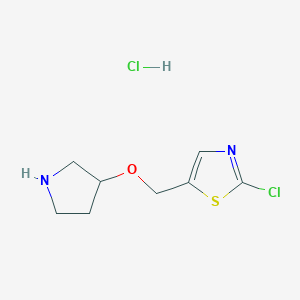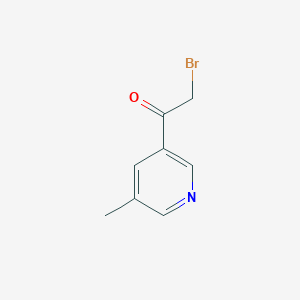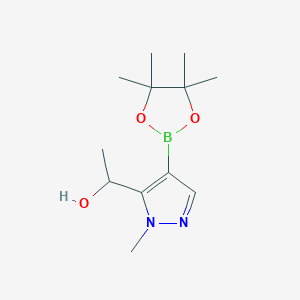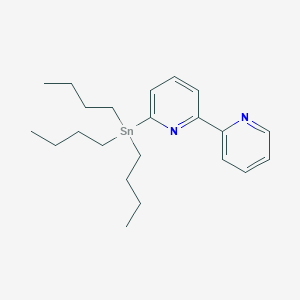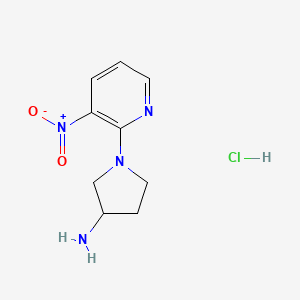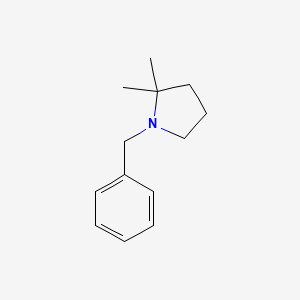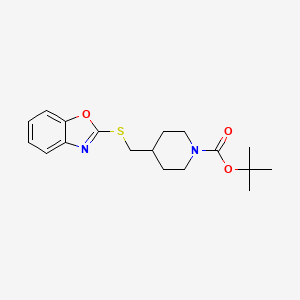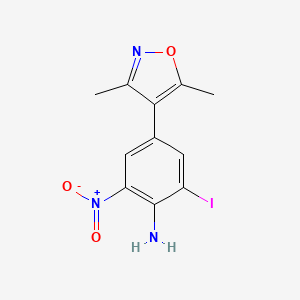
4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure characterized by an isoxazole ring substituted with dimethyl groups, an iodine atom, and a nitro group attached to an aniline moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline typically involves multiple steps, starting with the formation of the isoxazole ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The introduction of the iodine and nitro groups is achieved through electrophilic substitution reactions. The final step involves the coupling of the isoxazole derivative with an aniline compound under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-(3,5-Dimethylisoxazol-4-yl)-2-amino-6-nitroaniline.
Substitution: Formation of azido derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring and iodine atom contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-(3,5-Dimethylisoxazol-4-yl)-2-chloro-6-nitroaniline
- 4-(3,5-Dimethylisoxazol-4-yl)-2-bromo-6-nitroaniline
- 4-(3,5-Dimethylisoxazol-4-yl)-2-fluoro-6-nitroaniline
Comparison: Compared to its analogs, 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline exhibits unique properties due to the presence of the iodine atom. Iodine’s larger atomic size and higher polarizability enhance the compound’s reactivity and binding affinity to specific targets. This makes it a valuable compound for studies requiring high specificity and reactivity.
Eigenschaften
Molekularformel |
C11H10IN3O3 |
|---|---|
Molekulargewicht |
359.12 g/mol |
IUPAC-Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-iodo-6-nitroaniline |
InChI |
InChI=1S/C11H10IN3O3/c1-5-10(6(2)18-14-5)7-3-8(12)11(13)9(4-7)15(16)17/h3-4H,13H2,1-2H3 |
InChI-Schlüssel |
UTICYFGULAXWJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)I)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





